trans-1,3-Dimethyl-2-methylenecyclohexane

Descripción general

Descripción

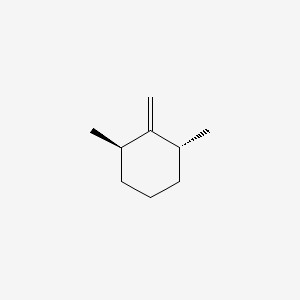

trans-1,3-Dimethyl-2-methylenecyclohexane: is an organic compound with the molecular formula C9H16 . It is a derivative of cyclohexane, characterized by the presence of two methyl groups at the 1 and 3 positions and a methylene group at the 2 position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of trans-1,3-Dimethyl-2-methylenecyclohexane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,3-dimethylcyclohexane with a methylene source, such as methylene iodide, in the presence of a strong base like potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: The process may include additional steps for purification and isolation to ensure the compound’s high purity .

Análisis De Reacciones Químicas

Types of Reactions: : trans-1,3-Dimethyl-2-methylenecyclohexane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of saturated hydrocarbons.

Substitution: The compound can undergo substitution reactions, particularly at the methylene group, using reagents like halogens or alkyl halides

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, often under reflux conditions

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated or alkylated derivatives

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Reagent in Organic Synthesis:

trans-DMCH serves as an important reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Diels-Alder Reactions: The compound can act as a diene or dienophile due to the presence of the methylene group, facilitating the formation of cyclohexene derivatives .

- Nucleophilic Substitution Reactions: The presence of methyl groups enhances the electrophilicity of adjacent carbon atoms, making trans-DMCH useful in nucleophilic substitution reactions .

Case Study:

In a study exploring the reactivity of methylenecyclohexanes, trans-DMCH was subjected to Diels-Alder reactions with various dienophiles, resulting in high yields of cycloadducts. This demonstrates its utility as a versatile building block in synthetic pathways .

Material Science

Polymerization:

trans-DMCH has been investigated for its potential use in polymerization processes. Its ability to undergo free radical polymerization makes it suitable for creating new polymeric materials with tailored properties.

- Thermoplastic Elastomers: Research indicates that incorporating trans-DMCH into copolymer systems can enhance elasticity and thermal stability .

Case Study:

A recent experiment showed that copolymers synthesized from trans-DMCH exhibited improved tensile strength and flexibility compared to traditional polymers. This suggests potential applications in automotive and aerospace industries where lightweight yet strong materials are required .

Conformational Studies

Model Compound for Stereochemistry:

Due to its distinct stereochemical features, trans-DMCH serves as an ideal model compound for studying conformational dynamics within cycloalkanes.

- Conformational Analysis: Researchers utilize trans-DMCH to analyze the stability of different conformations (axial vs. equatorial) and their influence on reactivity. The compound's ability to adopt multiple stable conformations provides insights into steric effects and strain within cycloalkanes .

Case Study:

A detailed conformational analysis revealed that trans-DMCH favors equatorial positioning of methyl groups, minimizing steric strain during reactions. This finding has implications for predicting reaction pathways in more complex cyclic systems .

Environmental Chemistry

Volatile Organic Compound (VOC) Studies:

trans-DMCH has been studied as a volatile organic compound (VOC) due to its presence in certain industrial processes. Understanding its behavior in the atmosphere is crucial for environmental monitoring.

Mecanismo De Acción

The mechanism of action of trans-1,3-Dimethyl-2-methylenecyclohexane involves its interaction with specific molecular targets and pathways. The compound’s methylene group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, potentially modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

cis-1,3-Dimethyl-2-methylenecyclohexane: The cis isomer of the compound, differing in the spatial arrangement of the methyl groups.

trans-1,2-Dimethylcyclohexane: A similar compound with methyl groups at the 1 and 2 positions instead of the 1 and 3 positions

Uniqueness: : trans-1,3-Dimethyl-2-methylenecyclohexane is unique due to its specific structural configuration, which influences its reactivity and interactions with other molecules. The presence of the methylene group at the 2 position and the trans arrangement of the methyl groups contribute to its distinct chemical and physical properties .

Actividad Biológica

trans-1,3-Dimethyl-2-methylenecyclohexane (C9H16) is a cyclic hydrocarbon that has garnered interest due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C9H16

- Molecular Weight : 124.23 g/mol

- CAS Registry Number : 20348-74-7

- Structure : The compound features a cyclohexane ring with two methyl groups and a methylene group, contributing to its reactivity and interaction with biological systems.

1. Antimicrobial Activity

Some studies have explored the antimicrobial properties of similar compounds within the dimethylcyclohexane family. For instance, compounds with similar structures have shown inhibition against various bacterial strains, suggesting that this compound could possess similar properties.

2. Toxicological Studies

Toxicological assessments of related compounds indicate that they may exhibit moderate toxicity levels. For example, the acute toxicity of dimethylcyclohexanes has been documented in laboratory settings, emphasizing the need for careful handling and further investigation into their safety profiles .

3. Potential Applications in Drug Development

The structural characteristics of this compound make it a candidate for further exploration in drug development. Its ability to interact with biological systems could lead to the synthesis of novel therapeutic agents.

Case Studies

A review of literature reveals limited direct case studies specifically targeting this compound. However, insights can be drawn from studies on related compounds:

Case Study 1: Antibacterial Properties

A study examining the antibacterial effects of cyclic hydrocarbons found that certain derivatives demonstrated significant activity against Gram-positive bacteria. This suggests a potential for this compound to exhibit similar effects .

Case Study 2: Cytotoxicity Assessment

Research on cytotoxicity profiles of structurally related compounds indicates varying degrees of cell line inhibition. These findings underscore the necessity for specific cytotoxicity testing for this compound to establish its safety and efficacy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C9H16 |

| Molecular Weight | 124.23 g/mol |

| CAS Registry Number | 20348-74-7 |

| Boiling Point | 121-124 °C |

| Density | 0.767 g/mL at 25 °C |

Research Findings

Recent advancements in organic chemistry highlight the importance of structural modifications in enhancing biological activity. For instance:

- Catalytic Reactions : Studies have shown that the presence of iridium catalysts can facilitate reactions involving dimethylcyclohexanes, potentially leading to derivatives with enhanced biological properties .

- Reactivity with Biological Targets : Investigations into how similar compounds interact with biological receptors suggest pathways for further research into this compound's potential therapeutic applications .

Propiedades

IUPAC Name |

(1R,3R)-1,3-dimethyl-2-methylidenecyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-7-5-4-6-8(2)9(7)3/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQSTOKTRPNZHE-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H](C1=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.